molecular formula C9H16N2 B1492544 7-Cyclopropyl-4,7-diazaspiro[2.5]octane CAS No. 2097958-11-5

7-Cyclopropyl-4,7-diazaspiro[2.5]octane

Cat. No. B1492544
CAS RN: 2097958-11-5
M. Wt: 152.24 g/mol
InChI Key: DMVBUSHRNFRPQW-UHFFFAOYSA-N
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Description

“7-Cyclopropyl-4,7-diazaspiro[2.5]octane” is an organic compound that is used as a synthetic fragment of drug molecules . It is an important pharmaceutical chemical intermediate .


Synthesis Analysis

The synthesis of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” involves taking a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtaining the compound through substitution, addition of a protective group, removal of a protective group, and reduction . The method avoids the use of boron trifluoride diethyl etherate adduct, which is inflammable and explosive and has corrosive toxicity .


Molecular Structure Analysis

The molecular formula of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” is C6H12N2 . Its average mass is 112.173 Da and its mono-isotopic mass is 112.100044 Da .


Chemical Reactions Analysis

The synthesis of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” involves a series of reactions including substitution, addition of a protective group, removal of a protective group, and reduction . The final step of the synthetic route is a cyclization reaction .

Scientific Research Applications

Pharmaceutical Chemistry

The 4,7-diazaspiro[2.5]octane compound is an important pharmaceutical chemical intermediate . It’s used in the synthesis of various pharmaceuticals, particularly those with antibacterial, antifungal, and antiviral properties .

Synthesis of Antibiotics

These compounds are a very important class of antibiotics . They can be synthesized from derivatives of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate .

Medicinal and Combinatorial Chemistry

Cyclopropyl group is a major point of research activity in the field of modern medicinal and combinatorial chemistry . It’s a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .

Synthesis of Spirocyclopropane

Spirocyclopropane annelated to six- and five-member rings have been synthesized using this compound . Various methods for the synthesis of these compounds have been reported .

Synthesis of Bicyclic β-lactams

The obtained 4,6-diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester can react with Fischer carbine complexes as a synthetic approach to bicyclic β-lactams . These compounds are a very important class of antibiotics .

Industrial Production

The synthesis method of 4,7-diazaspiro[2.5]octane compounds, such as 7-benzyl-4,7-diazaspiro[2.5]octane, solves the problem of reduction of carbon-oxygen double bonds in the existing literature . This makes it more suitable for industrial large-scale production .

Safety and Hazards

The synthesis method of “7-Cyclopropyl-4,7-diazaspiro[2.5]octane” avoids the use of boron trifluoride diethyl etherate adduct, which is inflammable and explosive and has corrosive toxicity . This improves the safety in the synthesis reaction .

properties

IUPAC Name

7-cyclopropyl-4,7-diazaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-8(1)11-6-5-10-9(7-11)3-4-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVBUSHRNFRPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3(C2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyclopropyl-4,7-diazaspiro[2.5]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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